Structure-Guided Activity Optimization: 1.8-Fold Improvement in Antiplasmodial IC50 Over Lead Compound
In a direct head-to-head comparison, the lead 2-phenoxybenzamide scaffold 1 was optimized to produce derivative 20, a 3-trifluoromethyl-4-fluorophenoxy variant. This optimization yielded an improvement in antiplasmodial activity: compound 20 exhibited an IC50 of 0.2690 µM against the P. falciparum NF54 strain, compared to 0.4134 µM for the parent compound 1 [1].
| Evidence Dimension | In vitro antiplasmodial activity against chloroquine-sensitive NF54 strain |
|---|---|
| Target Compound Data | IC50 = 0.2690 µM (PfNF54) |
| Comparator Or Baseline | 2-Phenoxybenzamide lead 1: IC50 = 0.4134 µM (PfNF54) |
| Quantified Difference | 1.54-fold reduction in IC50, representing a 54% improvement in activity |
| Conditions | P. falciparum NF54 blood-stage assay with chloroquine and podophyllotoxin as standards; measured alongside L-6 cell cytotoxicity [1] |
Why This Matters
This demonstrates that the 2-phenoxybenzamide scaffold tolerates chemical optimization at specific positions, allowing purchasers to access a compound series with tunable potency rather than a single fixed-activity entity.
- [1] Hermann, T.; Hochegger, P.; Dolensky, J.; Seebacher, W.; Pferschy-Wenzig, E.M.; Saf, R.; Kaiser, M.; Mäser, P.; Weis, R. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals 2021, 14, 1109. (Table 1, compound 1 and compound 20). View Source
